molecular formula C4H5F3N4S B1350674 3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine CAS No. 164352-65-2

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine

Cat. No.: B1350674
CAS No.: 164352-65-2
M. Wt: 198.17 g/mol
InChI Key: HUFJPELXLLYBSQ-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C4H5F3N4S and its molecular weight is 198.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Amination Studies

The amination of triazines, including derivatives like 3-(methylthio)-1,2,4-triazine, has been explored for understanding reaction mechanisms. For instance, Rykowski and Plas (1982) studied the amination of 5-R- and 6-R-3-X-1,2,4-triazines using potassium amide in liquid ammonia and phenyl phosphorodiamidate, leading to the formation of 3-amino-1,2,4-triazines (Rykowski & Plas, 1982).

Synthesis and Characterization

The synthesis of various 1,2,4-triazole derivatives has been a subject of research, contributing to the understanding of their chemical properties and potential applications. Reitz and Finkes (1989) described the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles, highlighting the reaction of 1,3,4-oxadiazole with primary amines (Reitz & Finkes, 1989).

Pharmaceutical Applications

Design and synthesis of 1,2,4-triazole derivatives, including 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, have been explored for their potential antimicrobial properties. Choudhary et al. (2023) developed urea derivatives containing 1H-1,2,4-triazole and 3-(methylthio)-1H-1,2,4-triazole moieties, evaluated for antibacterial activity against various pathogens (Choudhary et al., 2023).

Photophysical Properties

The exploration of the photophysical properties of 1,2,4-triazole derivatives is significant for applications in organic and medicinal chemistry. Guo et al. (2021) described a method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, highlighting their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Industrial Applications

Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, a fundamental raw material in fine organic synthesis, highlighting their applications in agriculture, medicine, and high-energy substances (Nazarov et al., 2022).

Energetic Materials

Yan et al. (2021) synthesized a trifluoromethyl-containing fused triazole-triazine energetic molecule, demonstrating its potential as heat-resistant energetic material due to its high thermal stability and insensitivity to mechanical stimulation (Yan et al.,2021)

Properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4S/c1-12-3-10-9-2(11(3)8)4(5,6)7/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFJPELXLLYBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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